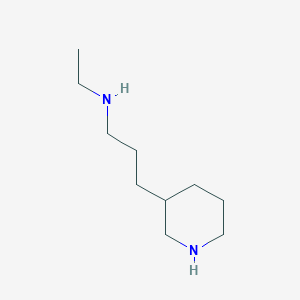

N-ethyl-3-(piperidin-3-yl)propan-1-amine

描述

BenchChem offers high-quality N-ethyl-3-(piperidin-3-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-3-(piperidin-3-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C10H22N2 |

|---|---|

分子量 |

170.30 g/mol |

IUPAC 名称 |

N-ethyl-3-piperidin-3-ylpropan-1-amine |

InChI |

InChI=1S/C10H22N2/c1-2-11-7-3-5-10-6-4-8-12-9-10/h10-12H,2-9H2,1H3 |

InChI 键 |

DQCMIZVMEATING-UHFFFAOYSA-N |

规范 SMILES |

CCNCCCC1CCCNC1 |

产品来源 |

United States |

Foundational & Exploratory

Chemical structure and properties of N-ethyl-3-(piperidin-3-yl)propan-1-amine

Technical Monograph: N-Ethyl-3-(piperidin-3-yl)propan-1-amine Subtitle: Structural Profiling, Synthetic Pathways, and Medicinal Chemistry Applications of a Privileged Scaffold

Executive Technical Summary

N-Ethyl-3-(piperidin-3-yl)propan-1-amine (C₁₀H₂₂N₂) is a secondary diamine scaffold characterized by a piperidine ring substituted at the C3 position with a propyl-amino chain. Unlike its para-substituted isomer (piperidin-4-yl), which presents a linear vector, the 3-substituted isomer introduces a critical kink and a chiral center, offering unique conformational vectors for drug design.

This compound serves as a high-value intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly targeting histamine (H3/H4), dopamine, and muscarinic receptors. Its structural architecture combines a lipophilic cyclic amine (piperidine) with a flexible linker and a secondary amine tail, making it an ideal candidate for fragment-based drug discovery (FBDD) and the design of bivalent ligands.

Structural & Physicochemical Profiling

The molecule features two distinct basic centers and a stereogenic center, necessitating careful consideration of ionization states and enantiomeric purity during application.

Chemical Identity

| Property | Data |

| IUPAC Name | N-Ethyl-3-(piperidin-3-yl)propan-1-amine |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| CAS Registry Number | Not widely listed; Analogous to 1249070-02-7 (4-yl isomer) |

| SMILES | CCNCCCC1CNCCC1 |

Physicochemical Properties

-

Basicity (pKa): The molecule is a diprotic base.

-

N1 (Piperidine): Calculated pKa ≈ 11.0 (Typical cyclic secondary amine).

-

N2 (Chain Amine): Calculated pKa ≈ 10.5 (Typical acyclic secondary amine).

-

Implication: At physiological pH (7.4), the molecule exists predominantly as a dication, influencing its solubility and ability to form salt bridges with receptor residues (e.g., Aspartate residues in GPCR transmembrane domains).

-

-

Lipophilicity (LogP): Estimated LogP ≈ 1.2 – 1.8.

-

The ethyl group increases lipophilicity relative to the primary amine, potentially enhancing blood-brain barrier (BBB) permeability compared to its propyl-amine precursor.

-

-

Stereochemistry: The C3 position of the piperidine ring is chiral.

-

Synthetic routes often yield a racemate (RS).

-

Asymmetric synthesis or chiral resolution is required to isolate the (R) or (S) enantiomers, which often exhibit distinct pharmacological profiles due to the spatial orientation of the ethyl-propyl chain relative to the ring nitrogen.

-

Synthetic Pathways

The synthesis of N-ethyl-3-(piperidin-3-yl)propan-1-amine generally proceeds via the reduction of pyridine precursors, followed by functional group interconversion.

Primary Route: Pyridine Reduction & Nucleophilic Substitution

This robust pathway ensures control over the piperidine ring formation before functionalizing the amine tail.

-

Starting Material: 3-(Pyridin-3-yl)propan-1-ol.

-

Step 1: Catalytic Hydrogenation. The pyridine ring is reduced to a piperidine ring using heterogeneous catalysis (e.g., PtO₂ or Rh/C under H₂ atmosphere) in acidic media (AcOH) to prevent catalyst poisoning by the amine product.

-

Step 2: Activation. The primary alcohol is converted into a leaving group (LG), typically a mesylate (Ms) or tosylate (Ts), using methanesulfonyl chloride (MsCl).

-

Step 3: Nucleophilic Substitution. The activated intermediate reacts with excess ethylamine (EtNH₂) to yield the final secondary amine.

Secondary Route: Reductive Amination

Alternatively, the propyl chain can be oxidized to an aldehyde and coupled directly.

-

Precursor: 3-(Piperidin-3-yl)propanal (often protected at the ring nitrogen).

-

Reagent: Ethylamine + Reducing agent (NaBH₃CN or STAB).

-

Advantage: Avoids over-alkylation seen in direct alkylation methods.

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis from pyridine precursor via hydrogenation and nucleophilic substitution.

Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it is an active pharmacophore element utilized to tune potency and selectivity.

GPCR Ligand Design

The 3-substituted piperidine motif mimics the spatial arrangement of neurotransmitters like histamine and dopamine but with restricted conformational freedom compared to linear alkyl amines.

-

Histamine H3/H4 Antagonists: The basic piperidine nitrogen often mimics the imidazole ring of histamine, while the N-ethyl-propyl chain extends into the receptor's secondary binding pocket.

-

Muscarinic Agonists: Derivatives of 3-substituted piperidines have been explored as bioisosteres for arecoline, targeting M1/M4 receptors for Alzheimer's therapy.

Bioisosterism and Linker Chemistry

-

Linker Flexibility: The propyl chain provides a "measured" distance (approx. 3-4 Å) between the cyclic amine and the terminal ethyl-amine. This is critical in bivalent ligand design, where the molecule must span two orthosteric sites or an orthosteric and allosteric site.

-

N-Ethylation Effect: The terminal N-ethyl group provides steric bulk that protects the amine from rapid oxidative deamination by Monoamine Oxidases (MAO), enhancing metabolic stability compared to the primary amine analog.

Handling & Safety Protocols

As a diamine, this compound presents specific hazards that must be managed in a laboratory setting.

| Hazard Class | Classification | Protocol |

| Corrosivity | Skin Corr. 1B | PPE Mandatory: Nitrile gloves (double-gloved recommended), chemical splash goggles, and face shield. |

| Reactivity | Strong Base | Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. Store under inert gas (Argon/Nitrogen) to prevent carbamate formation with atmospheric CO₂. |

| Toxicity | Acute Tox. (Oral/Inhale) | Handle exclusively in a certified chemical fume hood. Avoid aerosol generation. |

Self-Validating Storage Protocol:

-

Flush headspace with Argon after every use.

-

Seal with Parafilm.

-

Store at 2-8°C.

-

Check: If the liquid turns yellow or viscous, oxidative degradation or carbonate formation has occurred; repurify via distillation or column chromatography.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13212932, N-Ethyl-3-phenylpropylamine (Analogous Structure). Retrieved from [Link]

-

Hacksell, U., et al. (1981). 3-Phenylpiperidines.[1] Central dopamine-autoreceptor stimulating activity.[1] Journal of Medicinal Chemistry, 24(12), 1475-1482.[1] Retrieved from [Link]

-

Khom, M., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Retrieved from [Link]

-

Environmental Protection Agency (2025). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. CompTox Chemicals Dashboard.[2][3] Retrieved from [Link]

-

Amerigo Scientific. 3-Piperidin-3-ylpropan-1-ol (Precursor). Retrieved from [Link]

Sources

An In-depth Technical Guide to N-ethyl-3-(piperidin-3-yl)propan-1-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-(piperidin-3-yl)propan-1-amine is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. This guide provides a comprehensive overview of its chemical identity, properties, and synthetic approaches, with a particular focus on its more readily available isomer, N-ethyl-3-(piperidin-4-yl)propan-1-amine, for which more data is accessible. While a specific CAS number for N-ethyl-3-(piperidin-3-yl)propan-1-amine is not readily found in major chemical databases, this document will leverage data from its 4-yl isomer and related piperidine compounds to provide a thorough technical overview.

Part 1: Chemical Identity and Properties

CAS Number and Synonyms

A definitive CAS number for N-ethyl-3-(piperidin-3-yl)propan-1-amine is not prominently listed in public chemical databases. However, its structural isomer, N-ethyl-3-(piperidin-4-yl)propan-1-amine , is well-documented with the following identifiers:

-

CAS Number: 1249070-02-7[1]

-

Synonyms:

For the purpose of this guide, and due to the high structural similarity, the properties and synthetic routes of the 4-yl isomer will be discussed as a close analog to the 3-yl isomer.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of N-ethyl-3-(piperidin-4-yl)propan-1-amine, which are expected to be similar to the 3-yl isomer.

| Property | Value | Source |

| Molecular Formula | C10H22N2 | [2] |

| Molecular Weight | 170.30 g/mol | [2] |

| IUPAC Name | N-ethyl-3-(piperidin-4-yl)propan-1-amine | [2] |

| SMILES | CCNCCCC1CCNCC1 | [2] |

| InChI | InChI=1S/C10H22N2/c1-2-11-7-3-4-10-5-8-12-9-6-10/h10-12H,2-9H2,1H3 | [2] |

Part 2: Synthesis and Experimental Protocols

The synthesis of N-substituted piperidines is a well-established area of organic chemistry. The following section outlines a plausible synthetic workflow for N-ethyl-3-(piperidin-3-yl)propan-1-amine, drawing from established methods for similar compounds.

Retrosynthetic Analysis

A logical retrosynthetic approach to N-ethyl-3-(piperidin-3-yl)propan-1-amine would involve the reductive amination of a suitable piperidine precursor.

Caption: Retrosynthetic analysis of N-ethyl-3-(piperidin-3-yl)propan-1-amine.

Proposed Synthetic Protocol

The following is a proposed multi-step synthesis based on common organic chemistry transformations.

Step 1: Synthesis of 3-(Piperidin-1-yl)propanoic acid ethyl ester

This step involves a Michael addition of piperidine to ethyl acrylate.

-

Procedure: A mixture of piperidine and ethyl acrylate in water, in the presence of a catalyst like FeCl3·6H2O, is stirred at room temperature.[3] The reaction mixture is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the product.[3]

Step 2: Reduction to 3-(Piperidin-1-yl)propan-1-ol

The ester is reduced to the corresponding alcohol using a suitable reducing agent.

-

Procedure: The ethyl ester is dissolved in an appropriate solvent (e.g., THF) and treated with a reducing agent such as lithium aluminum hydride (LiAlH4) at a controlled temperature.

Step 3: Conversion to 3-(Piperidin-1-yl)propyl bromide

The alcohol is converted to an alkyl halide, a good leaving group for the subsequent nucleophilic substitution.

-

Procedure: The alcohol is reacted with a brominating agent like phosphorus tribromide (PBr3) in an inert solvent.

Step 4: Nucleophilic Substitution with Ethylamine

The final step involves the reaction of the alkyl bromide with ethylamine to yield the target compound.

-

Procedure: 3-(Piperidin-1-yl)propyl bromide is reacted with an excess of ethylamine in a suitable solvent. The excess amine also acts as a base to neutralize the HBr formed during the reaction.

Caption: Proposed synthetic workflow for a related N-substituted piperidine.

Part 3: Potential Applications and Biological Relevance

Derivatives of piperidine are prevalent in a vast array of pharmaceuticals and biologically active compounds. The N-ethyl-3-(piperidin-3-yl)propan-1-amine scaffold could serve as a key intermediate in the synthesis of novel therapeutic agents. The specific substitution pattern may influence the compound's pharmacokinetic and pharmacodynamic properties, making it a target for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

While direct and extensive data for N-ethyl-3-(piperidin-3-yl)propan-1-amine is sparse, this guide provides a robust framework for its understanding and synthesis by leveraging information from its close structural isomer, N-ethyl-3-(piperidin-4-yl)propan-1-amine, and related piperidine derivatives. The proposed synthetic routes are based on well-established and reliable chemical transformations, offering a solid starting point for researchers in the field. As with any chemical synthesis, appropriate safety precautions and experimental validation are paramount.

References

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of Chemistry. [Link]

-

PubChem. N-Ethyl-3-phenylpropylamine. [Link]

-

Pharmaffiliates. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

-

PubChemLite. Ethyl[3-(piperidin-4-yl)propyl]amine. [Link]

-

US EPA. N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. [Link]

-

India Fine Chemicals. 3-(Piperidin-1-yl)propan-1-amine. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-ethyl-3-(piperidin-3-yl)propan-1-amine

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N-ethyl-3-(piperidin-3-yl)propan-1-amine, a valuable building block for drug discovery and development. The presented methodology is designed for robustness and scalability, prioritizing a controlled and efficient synthetic route. We will delve into the rationale behind the chosen synthetic strategy, which employs a protected piperidine precursor followed by reductive amination and subsequent deprotection. This approach mitigates common challenges associated with direct alkylation of amines, such as over-alkylation and the formation of complex product mixtures. Detailed experimental protocols, safety precautions, and characterization guidelines are provided to ensure successful and reproducible synthesis.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of a wide array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1] The specific substitution pattern of N-ethyl-3-(piperidin-3-yl)propan-1-amine offers multiple points for further chemical modification, making it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization. This guide will provide researchers, scientists, and drug development professionals with a reliable method for the preparation of this versatile chemical intermediate.

Synthetic Strategy

The synthesis of N-ethyl-3-(piperidin-3-yl)propan-1-amine is most effectively achieved through a three-step sequence, as illustrated in the workflow diagram below. This strategy was chosen to ensure high selectivity and yield, avoiding the common pitfalls of direct amine alkylation.[2][3][4]

The core principles of this synthetic approach are:

-

Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is first protected with a tert-butyloxycarbonyl (Boc) group. This prevents its participation in subsequent reactions, thereby avoiding the formation of unwanted byproducts.[5]

-

Reductive Amination: The key carbon-nitrogen bond is formed via reductive amination. This highly efficient and selective method involves the reaction of an aldehyde precursor with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[6] This method is superior to direct alkylation with ethyl halides, which often leads to a mixture of mono- and di-alkylated products.[2]

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target primary amine.[5]

Figure 1: Synthetic workflow for N-ethyl-3-(piperidin-3-yl)propan-1-amine.

Experimental Protocols

Materials and Equipment

| Reagent | Supplier | Purity |

| 3-(Piperidin-3-yl)propan-1-ol | Commercially available | ≥95% |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sigma-Aldrich | ≥98% |

| Triethylamine (Et₃N) | Sigma-Aldrich | ≥99% |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |

| Dess-Martin periodinane (DMP) | Oakwood Chemical | ≥97% |

| Pyridinium chlorochromate (PCC) | Alfa Aesar | ≥98% |

| Ethylamine (2.0 M solution in THF) | Sigma-Aldrich | 2.0 M |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Sigma-Aldrich | ≥97% |

| 1,2-Dichloroethane (DCE) | Acros Organics | Anhydrous |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |

| Hydrochloric acid (HCl) | VWR | 4 M in Dioxane |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - |

| Brine | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - |

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectrometer.

Step 1: Synthesis of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

This initial step protects the reactive secondary amine of the piperidine ring to prevent side reactions in subsequent steps.

-

To a stirred solution of 3-(piperidin-3-yl)propan-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate

The primary alcohol is oxidized to an aldehyde, which is the key intermediate for the subsequent reductive amination.

-

To a stirred solution of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.3 M), add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and quench with a saturated aqueous solution of NaHCO₃ and sodium thiosulfate.

-

Stir vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Step 3: Synthesis of tert-butyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate

This is the key bond-forming step, where the ethylamino group is introduced via reductive amination.[5][6]

-

To a stirred solution of tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add ethylamine (1.2 eq, 2.0 M solution in THF) at room temperature.

-

Stir the reaction mixture for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.

-

Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate.

Step 4: Synthesis of N-ethyl-3-(piperidin-3-yl)propan-1-amine

The final step involves the removal of the Boc protecting group to yield the desired product.

-

Dissolve tert-butyl 3-(3-(ethylamino)propyl)piperidine-1-carboxylate (1.0 eq) in DCM (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC or LC-MS analysis indicates complete deprotection.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and basify with a saturated aqueous NaHCO₃ solution or 1 M NaOH until the pH is >10.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-ethyl-3-(piperidin-3-yl)propan-1-amine. The product can be further purified by distillation or crystallization of a salt form (e.g., hydrochloride) if necessary.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized compounds. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another suitable method should be used to determine the molecular weight of the products, confirming the expected mass-to-charge ratio.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H and C-N bonds in the final product.

Safety Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Dichloromethane and 1,2-Dichloroethane: These are suspected carcinogens and should be handled with extreme care.

-

Dess-Martin periodinane and Pyridinium chlorochromate: These are strong oxidizing agents and should not be mixed with flammable materials.

-

Trifluoroacetic acid and Hydrochloric acid: These are corrosive and should be handled with caution.

-

Sodium triacetoxyborohydride: This reagent is water-sensitive and should be handled in a dry environment.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- BenchChem.

- ChemSynthesis. 3-piperidin-3-yl-propan-1-ol.

- Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv

- Google Patents.

- ResearchGate. Scheme 1.

- Open Research@CSIR-NIScPR.

- YouTube. Alkylation of Amines, Part 1: with Alkyl Halides.

- A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADI

- Organic Syntheses Procedure. Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl).

- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- Fisher Scientific.

- A general carbonyl alkylative amination for tertiary amine synthesis facilit

- CymitQuimica. N-Ethyl-N-[(3R)-piperidin-3-yl]propanamide hydrochloride.

- MDPI.

- PMC.

- Sigma-Aldrich. 3-(Piperidin-1-yl)propan-1-amine.

- BLDpharm. 84359-17-1|3-(Pyridin-3-yl)propan-1-amine hydrochloride.

- ChemicalBook. 3-(piperidin-1-yl)propan-1-amine | 126553-14-8.

- ResearchGate.

- BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.

- Google Patents. CN1962649A - Process for synthesizing N-ethyl piperazidine.

- Master Organic Chemistry.

- Master Organic Chemistry.

- Wikipedia.

- Organic Syntheses Procedure. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.

- Chemistry LibreTexts. 20.05.

Sources

Application Note: Strategic Alkylation Protocols for N-ethyl-3-(piperidin-3-yl)propan-1-amine

Abstract & Scope

This Application Note details the regioselective alkylation of N-ethyl-3-(piperidin-3-yl)propan-1-amine (referred to herein as Substrate 1 ). This scaffold presents a classic chemoselectivity challenge: the presence of two distinct secondary amine sites—a cyclic piperidine nitrogen (

While both amines are secondary, their nucleophilicity and steric environments differ sufficiently to allow for controlled functionalization. This guide provides validated protocols for:

-

Regioselective alkylation of the Piperidine Ring (

) via reductive amination. -

Targeted alkylation of the Acyclic Chain (

) utilizing an orthogonal protection strategy. -

Direct Alkylation (S_N2) parameters for non-selective or exhaustive alkylation.

Chemical Analysis & Strategic Considerations

Substrate Properties

Substrate 1 contains two nucleophilic centers. Successful derivation requires understanding the electronic and steric bias of each.

| Feature | Piperidine Nitrogen ( | Acyclic Nitrogen ( |

| Type | Cyclic Secondary Amine | Acyclic Secondary Amine |

| Hybridization | ||

| Approx. pKa (Conj. Acid) | ~11.0 - 11.3 | ~10.5 - 10.8 |

| Nucleophilicity | Higher. The ring structure forces the lone pair into an exposed, accessible conformation, reducing entropic penalty during attack. | Lower. Rotational freedom of the ethyl and propyl chains introduces entropic cost; the ethyl group adds local steric bulk. |

| Reactivity Bias | Reacts first with electrophiles (Boc, Alkyl halides). | Reacts second unless |

The "Over-Alkylation" Risk

Direct alkylation with alkyl halides (R-X) often leads to a mixture of tertiary amines and quaternary ammonium salts. To ensure the formation of a clean tertiary amine product, Reductive Amination is the preferred method (Method A). If the specific alkyl group cannot be introduced via an aldehyde/ketone, a protection-deprotection strategy (Method B) is required.

Experimental Protocols

Method A: Regioselective Alkylation of the Piperidine Ring ( )

Principle: Exploits the superior nucleophilicity of the piperidine nitrogen. By using Sodium Triacetoxyborohydride (STAB) , a mild hydride donor, we prevent the reduction of the aldehyde prior to iminium formation.

Target Product: N-ethyl-3-(1-alkylpiperidin-3-yl)propan-1-amine.

Reagents

-

Substrate 1 (1.0 equiv)

-

Aldehyde (1.0 - 1.1 equiv) (e.g., Benzaldehyde, Formaldehyde)

-

NaBH(OAc)₃ (1.4 - 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics but DCM is safer.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under

, dissolve Substrate 1 (1.0 mmol) in anhydrous DCE (10 mL). -

Activation: Add the Aldehyde (1.05 mmol) followed by AcOH (1.5 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

-

Expert Insight: This "pre-complexation" time allows the formation of the iminium ion at the more nucleophilic

selectively. The

-

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.4 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the M+ Alkyl mass. If significant bis-alkylation (M + 2xAlkyl) is observed, reduce reaction time or temperature in future runs.

-

-

Quench: Quench with saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 15 minutes.

-

Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: The crude material is often clean enough for use. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH gradient).

Method B: Targeted Alkylation of the Acyclic Chain ( )

Principle: Since

Target Product: N-alkyl-N-ethyl-3-(piperidin-3-yl)propan-1-amine.

Workflow Diagram

Figure 1: Orthogonal protection strategy to target the acyclic amine.

Step-by-Step Protocol

Step 1: Selective Protection

-

Dissolve Substrate 1 (1.0 equiv) in DCM at 0°C.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv) dissolved in DCM dropwise over 1 hour.

-

Critical Parameter: Use a slight deficit of Boc₂O to ensure no bis-protection occurs. The unreacted starting material can be removed during workup.

-

-

Stir at 0°C for 2 hours.

-

Workup: Wash with water. The organic layer contains the N-ring-Boc intermediate. Purify via short silica plug if needed.

Step 2: Alkylation of

-

Use the N-ring-Boc intermediate from Step 1.

-

Perform Reductive Amination (as in Method A) or S_N2 Alkylation (Alkyl Halide + K₂CO₃ in DMF).

-

Note: Since the ring is protected, you can drive this reaction to completion with excess alkylating agent without fear of ring alkylation.

-

Step 3: Deprotection

-

Dissolve the alkylated intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM).

-

Stir at RT for 1–2 hours.

-

Neutralization: Concentrate in vacuo. Redissolve in MeOH and pass through a basic ion-exchange cartridge (e.g., SCX-2) to obtain the free base.

Analytical Data & Troubleshooting

Distinguishing Isomers (NMR)

If you suspect a mixture of isomers,

| Signal Region | ||

| Significant shift (approx. 2.8 | Minimal shift | |

| Ethyl ( | Minimal shift | Significant shift / Splitting pattern change |

| Symmetry | Ring protons remain broad/complex | Ethyl signals become distinct |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Bis-alkylation observed | Excess electrophile or high temp. | Reduce equivalents to 0.9–1.0. Lower temp to -10°C during addition. |

| No reaction at | Steric bulk of ethyl group. | Switch from S_N2 (Alkyl Halide) to Reductive Amination. Use stronger conditions (heat) only if ring is protected. |

| Quaternization (M+ Alkyl x2) | Use of Methyl Iodide or active halides. | Avoid MeI. Use Formaldehyde/Formic acid (Eschweiler-Clarke) for methylation. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2nd Ed, 2012.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 64268088, N-ethyl-1-(2-pyridin-3-ylethyl)piperidin-3-amine" (Structural Analogue Data).

-

Todd, R. D. "The Regioselective 3-Alkylation of Piperidine." Old Dominion University Theses, 1982.[3]

-

Master Organic Chemistry. "Basicity of Amines: Piperidine vs Pyridine."

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for all reagents before use.

Sources

Storage and handling conditions for N-ethyl-3-(piperidin-3-yl)propan-1-amine

Application Note: Storage and Handling Protocols for N-ethyl-3-(piperidin-3-yl)propan-1-amine

Introduction & Chemical Identity

N-ethyl-3-(piperidin-3-yl)propan-1-amine is a specialized diamine building block frequently employed in the synthesis of pharmaceutical intermediates, particularly in kinase inhibitor scaffolds and GPCR ligands.[1][2] Structurally, it features a piperidine ring substituted at the 3-position with a propyl chain terminating in a secondary ethylamine group.[1][2]

The presence of two secondary amine motifs renders this compound highly basic and nucleophilic.[1] Consequently, it exhibits significant sensitivity to environmental factors—specifically atmospheric carbon dioxide (carbamate formation) and moisture (hygroscopicity).[1][2] This guide provides a rigorous, self-validating framework for its storage and handling to ensure experimental reproducibility.

| Property | Data |

| Chemical Name | N-ethyl-3-(piperidin-3-yl)propan-1-amine |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| CAS Number | Note: Often custom synthesized; see 1249070-02-7 for 4-yl isomer analog |

| pKa (Predicted) | ~11.0 (Piperidine), ~10.5 (Chain Amine) |

| Physical State | Viscous Oil (Free Base) / Solid (HCl Salt) |

Physicochemical Stability Profile

Understanding the failure modes of this reagent is critical for maintaining integrity.[1][2]

-

Hygroscopicity: As a diamine, the free base is extremely hygroscopic.[1][2] Water absorption alters stoichiometry during weighing and accelerates oxidative degradation.[1][2]

-

Carbamate Formation: Secondary amines react rapidly with atmospheric CO₂ to form carbamate salts (white crust/precipitate).[1][2] This is the primary cause of "purity drift" in stored samples.[1][2]

-

Oxidation: While less sensitive than primary amines, the piperidine ring is susceptible to N-oxidation over prolonged exposure to air and light, leading to yellowing.[1][2]

Storage Protocols: The "Chain of Custody"[1][2]

Storage conditions depend entirely on the physical form of the compound.[1][2] You must identify if you possess the Free Base (Oil) or the Salt (Solid) before proceeding.[1][2]

Decision Logic: Storage Strategy

Figure 1: Decision tree for selecting the appropriate storage environment based on chemical form.

Protocol A: Long-Term Storage (Free Base)[1][2]

-

Purge: Flush the headspace of the vial with dry Argon or Nitrogen for 30 seconds before sealing.[1][2]

-

Seal: Use a vial with a Teflon-lined (PTFE) cap. Parafilm is insufficient for long-term storage of volatile amines; use electrical tape or a secondary containment jar with desiccant.[1][2]

-

Temperature: Store at -20°C . Low temperature slows oxidation and reduces vapor pressure.[1][2]

-

Light: Store in amber glass or wrap clear vials in aluminum foil.

Protocol B: Long-Term Storage (Salt Forms)

-

Desiccation: Salts are less prone to oxidation but highly hygroscopic.[1][2] Store in a desiccator cabinet or a jar containing activated silica gel.[1][2]

-

Temperature: 2-8°C (Refrigerator) is sufficient.

-

Equilibration: Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.[1][2]

Handling & Safety Guidelines

Hazard Classification:

PPE Requirements:

-

Gloves: Nitrile (double-gloving recommended for free base oils).[1][2]

-

Respiratory: Handle in a fume hood.[1][2] If generating dust (salts), use a NIOSH N95 mask.[1][2]

Experimental Workflows

Workflow 1: Preparation of Stock Solutions

Avoid weighing small aliquots of the free base repeatedly, as each opening introduces moisture.[1][2] Instead, prepare a standardized stock solution.

-

Solvent Choice:

-

Concentration: Prepare a 100 mM or 1 M stock.

-

Aliquot: Divide the stock into single-use vials (e.g., 500 µL each) to minimize freeze-thaw cycles.

-

Storage: Store aliquots at -20°C.

Workflow 2: Handling the Free Base for Synthesis

When using the pure oil in a reaction:

Figure 2: Inert handling workflow to prevent carbonate formation during dispensing.

-

Equilibration: Remove vial from freezer and let stand for 15 minutes. Wipe condensation off the outside of the vial.[1][2]

-

Inert Transfer: If possible, use a syringe with a needle to withdraw the liquid through a septum.[1][2] This avoids exposing the bulk material to air.[1][2][4]

-

Mass Verification: If weighing is required, tare a capped vial containing solvent, inject the amine, and re-weigh.[1][2] Do not weigh the open amine in a weigh boat.

Troubleshooting & Quality Control

| Observation | Diagnosis | Remediation |

| White Crust on Cap | Carbamate formation due to CO₂ exposure.[1][2] | The crust is an impurity.[1][2] Filter the liquid or recrystallize the salt.[1][2] Ensure tighter sealing. |

| Yellow/Brown Color | Oxidation of the amine.[1][2] | Check purity by LC-MS. If >95%, use as is. If <90%, repurify via flash chromatography (DCM/MeOH/NH₃).[1][2] |

| Viscosity Increase | Polymerization (rare) or significant water absorption.[1][2] | Dry the solution over activated 3Å molecular sieves or MgSO₄.[1][2] |

References

-

TCI Chemicals. (2025).[1][2] Safety Data Sheet: Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride. Retrieved from [1][2]

-

BLD Pharm. (2025).[1][2] Product Information: N-Ethyl-3-(piperidin-4-yl)propan-1-amine (CAS 1249070-02-7).[1][2][5] Retrieved from [1][2]

-

PubChem. (2025).[1][2][6] Compound Summary: N-Ethyl-3-phenylpropylamine (Analogous Structure). National Library of Medicine.[1][2][6] Retrieved from [1][2][6]

-

Fisher Scientific. (2025).[1][2] Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Retrieved from [1][2]

Sources

- 1. (R)-1-Ethylpiperidin-3-Amine Dihydrochloride|CAS 2031242-60-9 [rlavie.com]

- 2. N-ethyl-N-methylpropan-1-amine | CAS#:4458-32-6 | Chemsrc [chemsrc.com]

- 3. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 4. chemos.de [chemos.de]

- 5. 1249070-02-7|N-Ethyl-3-(piperidin-4-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 6. N-Ethyl-3-phenylpropylamine | C11H17N | CID 13212932 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethyl-3-(piperidin-3-yl)propan-1-amine

Topic: Optimization of Yield and Selectivity in the Synthesis of N-ethyl-3-(piperidin-3-yl)propan-1-amine. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Format: Interactive Troubleshooting Guide & FAQs.

Executive Summary & Synthetic Strategy

The synthesis of N-ethyl-3-(piperidin-3-yl)propan-1-amine presents two primary challenges that degrade yield:

-

Chemo-selectivity during N-ethylation: Preventing the formation of tertiary amines (diethylation) or alkylation of the piperidine nitrogen (if unprotected).

-

Heterogeneous Hydrogenation Efficiency: Converting the pyridine core to a piperidine ring without poisoning the catalyst or trapping the product in the catalyst matrix.

This guide prioritizes a "Late-Stage Hydrogenation" strategy. By establishing the N-ethyl side chain on the pyridine intermediate first, you avoid the complexities of differentiating between two secondary amines (the piperidine ring NH and the side-chain NH) later in the sequence.

Recommended Workflow (The "High-Fidelity" Route)

-

Reductive Amination: 3-(Pyridin-3-yl)propanal + Ethylamine → N-ethyl-3-(pyridin-3-yl)propan-1-amine.

-

Ring Hydrogenation: Catalytic reduction of the pyridine ring to the piperidine core.

Interactive Workflow Visualization

The following diagram illustrates the decision tree for synthesis and purification. Green paths indicate high-yield strategies; red paths indicate common pitfalls.

Caption: Figure 1. Optimized synthetic pathway prioritizing reductive amination and acidic hydrogenation to maximize yield.

Critical Troubleshooting Guide (Q&A)

Phase 1: The N-Ethylation Step (Reductive Amination)

Q1: I am seeing significant amounts of tertiary amine (di-ethylated byproduct). How do I stop the reaction at the mono-ethyl stage? Diagnosis: This is a classic issue in reductive amination when the intermediate imine is not formed quantitatively before reduction, or when the aldehyde is in excess. Solution:

-

Switch Hydride Source: Move from Sodium Cyanoborohydride (NaBH3CN) to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) . STAB is less nucleophilic and reacts faster with the imine than the aldehyde, preventing side reactions [1].

-

Stoichiometry: Use a 1.5 – 2.0 equivalent excess of Ethylamine . This statistically favors the formation of the mono-alkylated species.

-

Stepwise Addition: Allow the aldehyde and amine to stir for 30-60 minutes before adding the reducing agent to ensure complete imine formation.

Q2: My yield is low because the product is water-soluble and lost during extraction. Diagnosis: Small polar amines partition poorly into organic solvents like DCM or EtOAc during standard aqueous workups. Solution:

-

Avoid Aqueous Workup: Evaporate the reaction solvent (DCE/DCM) directly.

-

Use SCX-2 Cartridges: Load the crude reaction mixture onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities), then elute the amine with 2M NH3 in MeOH . This "Catch and Release" method typically recovers >95% of the amine [2].

Phase 2: The Hydrogenation Step (Pyridine to Piperidine)

Q3: The hydrogenation reaction stalls at 50% conversion, even after 24 hours. Diagnosis: The pyridine nitrogen and the newly formed secondary amine are binding to the catalyst surface, poisoning the active sites. Solution:

-

Acidic Media: Run the reaction in Acetic Acid (AcOH) or water with 1-2 equivalents of HCl. Protonating the nitrogens prevents them from coordinating strongly to the metal catalyst [3].

-

Catalyst Selection: Switch to 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO2, Adams Catalyst) . Palladium on Carbon (Pd/C) is often insufficient for reducing pyridines under mild conditions.

-

Pressure: Pyridine reduction often requires elevated pressure (50–100 psi / 3–7 bar). Ambient pressure balloons are rarely sufficient for high yield.

Q4: I obtained the product, but it's a mixture of stereoisomers. Is this expected? Diagnosis: Yes. The 3-substituted piperidine has a chiral center.[1] Hydrogenation of the aromatic pyridine destroys the planar symmetry, creating a racemate (unless a chiral catalyst is used). Implication: If you need a specific enantiomer, you must perform a chiral resolution (e.g., chiral HPLC or crystallization with tartaric acid) after synthesis, or start with a chiral pyridine reduction using a specialized Ruthenium catalyst (e.g., Ru(OAc)2(BINAP)), though this is complex for this substrate [4].

Optimized Experimental Protocols

Protocol A: Selective Reductive Amination

Objective: Synthesis of N-ethyl-3-(pyridin-3-yl)propan-1-amine.

| Parameter | Specification | Notes |

| Substrate | 3-(Pyridin-3-yl)propanal | Commercial or via Swern oxidation of alcohol. |

| Amine Source | Ethylamine (2.0 M in THF) | Use 1.5 equivalents. |

| Reductant | NaBH(OAc)3 (STAB) | 1.4 equivalents. |

| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous preferred. |

| Temperature | 20–25 °C | Room temperature. |

Step-by-Step:

-

Dissolve 3-(pyridin-3-yl)propanal (1.0 mmol) in DCE (5 mL).

-

Add Ethylamine (1.5 mmol, 0.75 mL of 2M solution). Stir for 30 min under N2.

-

Add NaBH(OAc)3 (1.4 mmol) in one portion.

-

Stir for 4–16 hours. Monitor by LCMS.

-

Quench: Add sat. NaHCO3 (5 mL).

-

Purification: Extract with DCM (3x). Better: Load organic layer directly onto SCX-2 cartridge, wash with MeOH, elute with 2M NH3/MeOH.

Protocol B: Catalytic Hydrogenation of Pyridine

Objective: Conversion to N-ethyl-3-(piperidin-3-yl)propan-1-amine.

| Parameter | Specification | Notes |

| Catalyst | 5% Rh/C or PtO2 | 10 wt% loading (e.g., 100 mg catalyst for 1g substrate). |

| Solvent | Glacial Acetic Acid | Essential to prevent poisoning. |

| H2 Pressure | 4–5 bar (60–75 psi) | Parr shaker or autoclave recommended. |

| Temperature | 50–60 °C | Heat promotes turnover for hindered substrates. |

Step-by-Step:

-

Dissolve the pyridine intermediate (from Protocol A) in Glacial Acetic Acid (0.1 M concentration).

-

Add 5% Rh/C (10% by weight of substrate) under Argon flow.

-

Pressurize reactor to 60 psi H2. Vent and refill 3 times.

-

Heat to 50°C and shake/stir vigorously for 12–24 hours.

-

Workup: Filter through a Celite pad to remove catalyst.[2] Wash pad with MeOH.

-

Concentrate filtrate. The residue will be the acetate salt.

-

Free Basing: Dissolve in minimal water, basify with NaOH to pH > 12, and extract exhaustively with DCM or CHCl3/IPA (3:1).

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Sigma-Aldrich. (n.d.). "Application Note – Reductive Amination." Sigma-Aldrich Technical Guides. Link

-

Maegawa, T., et al. (2006). "Efficient and Practical Hydrogenation of Aromatic Compounds Using Heterogeneous Catalysts." Synlett, 2006(09), 1440-1442. Link

-

Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(22), 2859-2862. Link

Sources

Technical Support Center: Purification of N-ethyl-3-(piperidin-3-yl)propan-1-amine

[1][2]

Case ID: PUR-DIAMINE-003 Subject: Isolation and Purification Protocols for Di-Secondary Amines Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are dealing with N-ethyl-3-(piperidin-3-yl)propan-1-amine , a molecule characterized by two secondary amine functionalities : one within the piperidine ring and one on the acyclic propyl chain.[1][2]

Key Challenges:

-

Polarity & Tailing: The presence of two donor/acceptor nitrogen atoms causes severe interaction with silanol groups on silica gel, leading to streakiness and poor separation.

-

Basicity: With estimated pKa values of ~11.1 (piperidine) and ~10.7 (acyclic amine), this compound requires strict pH control during extraction.

-

Hygroscopicity: As a free base, it is likely an oil that absorbs atmospheric CO₂.[2] As a salt (e.g., 2HCl), it is likely hygroscopic.

This guide provides a modular troubleshooting approach, moving from crude cleanup to high-purity isolation.[1][2]

Module 1: The First Line of Defense (Acid-Base Extraction)

User Question: "My crude reaction mixture is dark and contains non-basic impurities. Standard washing isn't cleaning it up.[2] What is the optimal workup?"

Technical Insight:

Because your molecule is a diamine , it exists in three states depending on pH: diprotonated (

Protocol: The "Double-Switch" Extraction

This method separates your amine from neutral organics (starting materials) and acidic byproducts.[2]

Module 2: Chromatography (Solving the "Tailing" Issue)

User Question: "I tried running a silica column, but the product smeared across all fractions. How do I get a sharp peak?"

Technical Insight: Secondary amines form strong hydrogen bonds with the acidic silanols on standard silica gel. To break this interaction, you must saturate the silica surface with a stronger base (Amine Modifier).

Method A: Silica Gel with Triethylamine (TEA)

-

Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (Et₃N) before packing.

-

Eluent System:

-

Solvent A: DCM

-

Solvent B: Methanol (MeOH) containing 7M NH₃ (Ammonia in MeOH).[2]

-

Gradient: 0% → 10% Solvent B in Solvent A.

-

-

Visualization: Ninhydrin Stain (Deep Blue/Purple spot) or Iodine Chamber.[2]

Method B: Neutral Alumina (The Alternative)

If silica fails, use Aluminum Oxide (Neutral, Brockmann Grade III) . Alumina is less acidic than silica and often requires no amine modifier, yielding sharper bands for basic compounds.

-

Eluent: Hexanes : Ethyl Acetate (Start 1:1, move to 100% EtOAc) → then EtOAc : MeOH (9:1).

Decision Logic Diagram

Figure 1: Purification Decision Matrix for Piperidine Diamines.[1][2]

Module 3: Salt Formation & Storage (Long-Term Stability)

User Question: "The free base oil turns yellow over time. How do I stabilize it?"

Technical Insight: Di-secondary amines are prone to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO₂).[1][2] Converting the free base to a crystalline salt is the gold standard for storage.

Protocol: Preparation of the Dihydrochloride Salt

-

Dissolve: Dissolve 1g of the free base oil in 5 mL of anhydrous Ethanol or Isopropanol .

-

Acidify: Cool to 0°C. Dropwise add HCl in Dioxane (4M) or HCl in Ethanol (approx 2.5 equivalents).

-

Precipitate:

-

Dry: Dry the white solid under high vacuum over P₂O₅ or KOH pellets to remove traces of acid/solvent.

Comparison of Salt Forms:

| Salt Type | Stoichiometry | Properties | Recommended For |

| Dihydrochloride | 2 HCl : 1 Amine | Highly water soluble, often hygroscopic.[1][2] | Biological Assays (aq) |

| Oxalate | 1 or 2 Oxalic Acid | Often crystallizes well from EtOH.[2] | Analytical Purity |

| Tartrate | 1 Tartaric Acid | Good for resolution if chiral separation needed.[2] | Chiral Resolution |

Module 4: Analytical Verification

User Question: "How do I confirm I have the right product and not the starting material?"

Troubleshooting Data:

-

¹H NMR (CDCl₃):

-

Look for the ethyl group : A triplet (~1.1 ppm) and a quartet (~2.6 ppm).

-

Look for the piperidine ring : A cluster of multiplets between 1.2–3.0 ppm.

-

Diagnostic: The integral ratio of the ethyl group to the piperidine protons confirms the N-alkylation state.

-

-

Mass Spectrometry (ESI+):

References

-

BenchChem. Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine. (General protocol for piperidine amine purification).

-

Mochizuki, A., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives. Heterocycles, 75(7).[10] (Describes separation of diastereomeric piperidine diamines).

-

Google Patents. Process for removing primary amines from an amine-containing stream.[1][2][11] US6011156A.[2] (Discusses boiling point separation of homologous amines).

-

Master Organic Chemistry. Reductive Amination Routes and Workups. (General guide on NaBH4 reductions and amine isolation).

-

MDPI. Novel Synthesized N-Ethyl-Piperazinyl-Amides. (Alumina column chromatography protocols for diamines).

Sources

- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. reddit.com [reddit.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. US6011156A - Process for removing primary amines from an amine-containing stream - Google Patents [patents.google.com]

Minimizing side reactions during N-ethyl-3-(piperidin-3-yl)propan-1-amine synthesis

Topic: Minimizing side reactions during N-ethyl-3-(piperidin-3-yl)propan-1-amine synthesis Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I understand that synthesizing diamines like N-ethyl-3-(piperidin-3-yl)propan-1-amine presents a classic "competing nucleophile" challenge. You are dealing with two secondary amine sites in the final product (one cyclic, one acyclic) and a primary amine precursor. The difference between a high-yield, pharma-grade intermediate and a "tarry mixture" often lies in the subtle management of protecting groups and hydride selection.

This guide moves beyond basic textbook recipes to address the causality of failure modes—specifically regioselectivity loss, over-alkylation, and cyclization—and provides self-validating protocols to fix them.

Module 1: Strategic Route Selection (The "Why")

Before mixing reagents, you must select a route that aligns with your impurity tolerance. We categorize synthesis strategies into Route A (High Throughput/MedChem) and Route B (High Purity/Process Chem).

The Core Challenge: The "Two-Amine" Problem

The target molecule contains:

-

Piperidine Nitrogen (Ring): A secondary amine (nucleophilic).

-

Propyl Nitrogen (Chain): A secondary amine (target for ethylation).[1]

If you attempt direct alkylation on the unprotected diamine, you will get a statistical mixture of mono-, di-, and tri-ethylated products at both nitrogen sites. Orthogonal protection is mandatory.

Comparison of Synthetic Strategies

| Feature | Route A: Reductive Amination | Route B: Acylation-Reduction |

| Mechanism | Condensation with Acetaldehyde + Hydride Reduction | Acetylation with Ac2O + LAH Reduction |

| Primary Risk | Over-alkylation (Formation of tertiary amines) | Harsh Conditions (LAH requires strict anhydrous handling) |

| Selectivity | Moderate (Requires strict stoichiometry) | Absolute (Mono-ethylation is guaranteed) |

| Step Count | 2 Steps (from N-Boc precursor) | 3 Steps (from N-Boc precursor) |

| Recommendation | Start here. Best for gram-scale discovery. | Use if Route A fails. Best for scale-up >100g. |

Module 2: Visualizing the Failure Modes

The following diagram illustrates the critical decision points and where side reactions (impurities) originate.

Caption: Figure 1. Synthesis decision tree highlighting the necessity of orthogonal protection to avoid regioselectivity errors (Impurity A) and the risk of over-alkylation in Route A (Impurity B).

Module 3: Troubleshooting & Protocols

Issue 1: "I am seeing significant N,N-diethyl (tertiary amine) impurities."

Diagnosis: This is the most common failure mode in Route A . Reductive amination proceeds via an imine intermediate.[1][2][3][4] If the resulting secondary amine reacts with a second equivalent of acetaldehyde faster than the primary amine reacts with the first, you get over-alkylation.

The Fix: The "Starvation" Protocol Do not mix all reagents at once. You must favor the formation of the mono-imine before reduction.

Optimized Protocol (Route A):

-

Solvent: Use 1,2-Dichloroethane (DCE) or DCM. Avoid Methanol initially, as it accelerates the equilibrium too fast for control.

-

Step 1 (Imine Formation): Dissolve N-Boc-3-(3-aminopropyl)piperidine (1.0 eq) in DCE. Add Acetaldehyde (0.95 - 1.0 eq exactly).

-

Critical: Do NOT add excess aldehyde. It is better to have 5% unreacted starting material than 10% inseparable diethyl impurity.

-

Stir for 30-60 minutes at Room Temp.

-

-

Step 2 (Reduction): Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

-

Why STAB? It is less toxic than Cyanoborohydride and milder than Borohydride, reducing the imine selectively without touching the Boc group [1].

-

-

Quench: Quench with saturated NaHCO3.

Self-Validation Check:

-

Take an aliquot at 60 mins (Step 1). H-NMR should show the imine proton (~7.5 ppm) and disappearance of the aldehyde proton (~9.8 ppm). If aldehyde persists, do NOT add the hydride yet.

Issue 2: "The Piperidine Ring is being alkylated/modified."

Diagnosis: Your protecting group strategy failed or was skipped. The piperidine secondary amine is more nucleophilic than the primary chain amine in many contexts due to ring constraints increasing basicity.

The Fix: Orthogonal Protection (Boc/Cbz) You cannot perform this synthesis cleanly on the free diamine.

-

Start Material: If you start with 3-(piperidin-3-yl)propan-1-amine, react with Boc-Anhydride (0.9 eq) at 0°C in DCM.

-

Selectivity Logic: The primary amine (chain) is generally less hindered but the secondary amine (ring) is more nucleophilic. However, at 0°C with limited Boc2O, the primary amine often reacts first.

-

Wait, correction: In diamines, the primary amine is usually more nucleophilic towards acylating agents (like Boc2O) than the hindered secondary ring amine.

-

Protocol Adjustment: If you need to protect the RING but leave the CHAIN free, this is difficult directly.

-

Better Approach: Buy or synthesize N-Boc-3-(piperidin-3-yl)propan-1-amine where the Boc is already on the ring. This is often done by hydrogenating N-Boc-3-(3-cyanopropyl)piperidine or N-Boc-3-piperidinepropionic acid derivatives [2].

-

Rule of Thumb: Ensure your starting material has the Ring-Nitrogen protected (e.g., N-Boc) before attempting side-chain chemistry.

-

Issue 3: "Low yield after Boc-deprotection (Polymerization/Tarry residue)."

Diagnosis: The N-ethyl-3-(piperidin-3-yl)propan-1-amine product is a reactive diamine. During TFA deprotection, the generated t-butyl cations are electrophiles that can attack the electron-rich amines, leading to "t-butylated" impurities or polymerization.

The Fix: Scavenger-Assisted Deprotection

-

Cocktail: Use TFA:DCM:Triethylsilane (TES) (50:45:5).

-

Why TES? It acts as a hydride source to quench the t-butyl carbocation immediately, preventing it from alkylating your product [3].

-

-

Workup: Do not rotovap to dryness with heat. Neutralize with cold NaOH/NaHCO3 immediately. Free base diamines are sensitive to oxidation; store under Argon/Nitrogen.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Bromide/Iodide instead of Acetaldehyde?

A: Strongly Discouraged. Direct alkylation of primary amines with alkyl halides follows

Q: Why use Sodium Triacetoxyborohydride (STAB) instead of NaBH4? A: Selectivity. NaBH4 reduces aldehydes to alcohols very fast. If you use NaBH4, the aldehyde is consumed (reduced to ethanol) before it can form the imine with your amine. STAB is sterically bulky and electron-deficient; it reacts negligibly with the aldehyde but rapidly with the protonated imine [1].

Q: I see a peak at M+12 mass units in LCMS. What is it? A: This is likely a "methylene bridge" or aminal formation, often caused by formaldehyde contamination in your solvents or reagents, or reaction with DCM if left too long under basic conditions. Ensure high-purity reagents.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

BenchChem. (2025).[5] "An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine." (Analogous chemistry for piperidine-propylamine systems). Link

-

Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Activating Agents and Protecting Groups. Wiley. (Reference for TFA/Silane deprotection mechanisms). Link

-

Salvatore, R. N., et al. (2001).[6] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

Optimizing reaction temperature for N-ethyl-3-(piperidin-3-yl)propan-1-amine

Technical Support Center: Reaction Optimization Guide Topic: Optimizing Reaction Temperature for N-ethyl-3-(piperidin-3-yl)propan-1-amine Synthesis Reference ID: TSC-2025-ORG-PIP-03

Executive Summary

This guide addresses the critical process parameters (CPPs) for synthesizing N-ethyl-3-(piperidin-3-yl)propan-1-amine , focusing specifically on temperature optimization to maximize selectivity and yield.

The synthesis of this secondary amine typically proceeds via Reductive Amination (using acetaldehyde) or Nucleophilic Substitution (using ethyl halides). The primary challenge is preventing over-alkylation (formation of the tertiary N,N-diethyl species) and non-selective alkylation of the piperidine ring nitrogen (if unprotected).

Part 1: Critical Reaction Parameters & Temperature Logic

The Preferred Route: Reductive Amination

Reagents: 3-(piperidin-3-yl)propan-1-amine + Acetaldehyde + Sodium Triacetoxyborohydride (STAB)[1]

Temperature control is the single most effective tool for kinetic differentiation between the desired mono-ethylation and the undesired di-ethylation.

| Reaction Stage | Optimal Temp | Mechanistic Rationale | Risk of Deviation |

| Imine Formation | 0°C to 10°C | Acetaldehyde is highly volatile (b.p. 20.2°C).[1] Low temperature prevents reagent loss and suppresses rapid formation of bis-imine species.[1] | >20°C: Loss of stoichiometry; polymerization of acetaldehyde.<0°C: Reaction rate becomes prohibitively slow. |

| Reduction (STAB) | 20°C to 25°C | STAB is a mild reducing agent that requires ambient thermal energy to reduce the iminium ion effectively without reducing the aldehyde directly. | >35°C: Promotes reduction of aldehyde to ethanol (wasting reagent) and over-alkylation to tertiary amine.<10°C: Incomplete conversion; stalling. |

| Quenching | 0°C | Exothermic neutralization of acetic acid/boron complexes requires cooling to prevent sudden temperature spikes that degrade the product. | Uncontrolled: Sudden exotherm can cause product degradation or solvent boiling.[1] |

The Alternative Route: Nucleophilic Substitution (Alkylation)

Reagents: 3-(piperidin-3-yl)propan-1-amine + Ethyl Bromide/Iodide + Base[1]

-

Critical Warning: This route is thermodynamically driven toward over-alkylation (Quaternization).

-

Temperature Strategy: Must be kept strictly at 0°C to 5°C .

-

Why: At elevated temperatures (>25°C), the secondary amine product is more nucleophilic than the primary amine starting material, leading to a runaway reaction toward the tertiary amine and quaternary salt.

Part 2: Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q1: I am observing low conversion of the starting material even after 24 hours at Room Temperature. Should I increase the temperature to 50°C? A: No. Increasing the temperature will likely degrade your aldehyde source and increase impurities.

-

Diagnosis: The issue is likely inefficient imine formation due to "wet" solvents or insufficient acid catalysis.

-

Solution:

-

Ensure solvents (DCM or DCE) are anhydrous.[1] Water hydrolyzes the imine back to the starting materials.

-

Add Acetic Acid (1.0 - 2.0 eq) if using STAB.[1] The reaction proceeds via an iminium ion, which requires protonation.

-

Maintain the reaction at 20-25°C but extend the time or add a fresh portion of STAB.

-

Q2: My LCMS shows a large peak corresponding to the N,N-diethyl impurity (Tertiary Amine). How do I prevent this? A: This "Over-Alkylation" is a classic symptom of excess temperature or excess aldehyde relative to the reduction rate.

-

Mechanism: If the mono-ethyl product forms and sits in a warm solution with excess acetaldehyde, it will react again.

-

Protocol Adjustment:

-

Cool the addition: Add the acetaldehyde dropwise at 0°C .

-

Stepwise Addition: Do not dump all reagents at once. Allow the imine to form for 30 mins at 0°C before adding the reducing agent.

-

Stoichiometry: Limit Acetaldehyde to 1.0 - 1.1 equivalents .

-

Category B: Selectivity & Impurities[1]

Q3: I am seeing alkylation on the Piperidine ring nitrogen. How do I stop this? A: If your piperidine ring is unprotected, it is a secondary amine competing with your primary chain amine.

-

The Fix: You must exploit the steric difference or use protection .

-

Method 1 (Protection - Recommended): Use N-Boc-3-(3-aminopropyl)piperidine as the starting material.[1] Deprotect (TFA/DCM) after the ethylation.

-

Method 2 (pH Control): If you must use the unprotected substrate, maintain a lower pH (using Acetic Acid). The more basic secondary ring amine will be protonated (and thus deactivated) more readily than the imine intermediate of the chain amine.

-

Q4: The reaction mixture turns black/tarry upon heating. What is happening? A: Acetaldehyde is unstable.[1] At temperatures >40°C, it undergoes Aldol Condensation (polymerization), forming dark tars that trap your product.

-

Corrective Action: Keep the reaction strictly below 30°C. If heating is absolutely required for a subsequent step, ensure all aldehyde has been consumed or removed first.

Part 3: Visualized Protocols

Workflow 1: Optimized Reductive Amination Pathway

This diagram illustrates the kinetic control points required to favor the Mono-Ethyl product.

Caption: Kinetic pathway showing critical temperature control points to avoid over-alkylation impurities.

Workflow 2: Troubleshooting Decision Tree

Caption: Rapid diagnostic logic for common reaction failures.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of N-ethyl-3-(piperidin-3-yl)propan-1-amine via Reductive Amination.

-

Preparation (0 min):

-

Imine Formation (0 - 45 min):

-

Cool solution to 0°C (Ice bath).

-

Add 1.05 equiv of Acetaldehyde dropwise over 10 minutes.[1]

-

Stir at 0°C for 30 minutes.

-

Checkpoint: Do not proceed until the solution is homogenous.

-

-

Reduction (45 min - 4 hours):

-

Add 1.4 equiv of Sodium Triacetoxyborohydride (STAB) in one portion at 0°C.

-

Remove ice bath and allow to warm to Room Temperature (20-25°C) .

-

Stir for 3-4 hours.

-

Validation: Take an aliquot for LCMS/TLC.[1] Look for disappearance of Starting Material (M+H) and appearance of Product (M+H + 28). If SM remains >10%, add 0.2 eq STAB.

-

-

Workup:

-

Quench with saturated NaHCO3 at 0°C (Caution: Gas evolution).

-

Extract with DCM/MeOH (9:1) to ensure recovery of the polar amine.

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Source:

-

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2]

-

Source:

-

-

Bar-Haim, G., & Kol, M. (2004).[3] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters.

-

Source:

-

Sources

Validation & Comparative

Part 1: Foundational Strategy: Overcoming Peak Tailing through Column and Mobile Phase Selection

An In-Depth Guide to HPLC Method Development for the Purity of N-ethyl-3-(piperidin-3-yl)propan-1-amine

A Senior Application Scientist's Comparative Guide

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high precision and quantification capabilities.[2][3] This guide provides a comprehensive, in-depth strategy for developing a robust, stability-indicating HPLC method for the purity determination of N-ethyl-3-(piperidin-3-yl)propan-1-amine.

The subject molecule presents two significant analytical challenges that demand a carefully considered approach:

-

High Basicity: The presence of two secondary amine groups (pKa values typically in the 9-11 range) makes the molecule highly basic. This property can lead to strong, undesirable interactions with the stationary phase, resulting in poor chromatographic performance, most notably severe peak tailing.

-

Lack of a Strong UV Chromophore: The molecule is composed of saturated aliphatic and heterocyclic rings, meaning it lacks conjugated double bonds or aromatic systems that absorb ultraviolet (UV) light at conventional wavelengths (220-400 nm). This makes detection by standard UV-Vis detectors challenging, especially for low-level impurities.

This guide will deconstruct these challenges and compare various analytical strategies, grounding our choices in established chromatographic theory and regulatory expectations outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5]

The primary goal in the initial phase of method development is to achieve a sharp, symmetrical peak for the main analyte. This is a prerequisite for accurate quantification and the reliable detection of closely eluting impurities. The root cause of peak tailing for basic compounds on silica-based reversed-phase columns is the interaction between the positively charged (protonated) amine and negatively charged (deprotonated) residual silanols on the silica surface. Our strategy must focus on mitigating these interactions.

Comparison of Reversed-Phase Column Chemistries

The choice of the stationary phase is the most critical decision in controlling the peak shape of basic analytes. We compare three common approaches below.

| Column Technology | Mechanism of Action | Pros | Cons | Recommendation |

| Traditional C18 (Type A Silica) | Non-polar C18 chains on a silica backbone with a high concentration of accessible, acidic silanols. | Widely available, historical data. | Prone to severe peak tailing with basic compounds due to strong silanol interactions. | Not Recommended |

| High-Purity, End-Capped C18 (Type B Silica) | C18 chains on a high-purity silica backbone. Most residual silanols are chemically bonded ("end-capped") with a small silylating agent. | Significantly reduced silanol activity leads to much-improved peak shape for bases. Wide range of selectivities available. | Can still exhibit some tailing under specific pH conditions. | Primary Recommendation |

| Embedded Polar Group (EPG) / Hybrid Silica | C18 columns with a polar group (e.g., carbamate) embedded in the alkyl chain or built on a silica-polymer hybrid backbone. | The polar group shields residual silanols, offering excellent peak shape for bases. Stable over a wider pH range (2-12). | Different selectivity compared to standard C18, which may or may not be advantageous. | Strong Alternative |

Expert Rationale: A modern, high-purity, end-capped C18 column is the most logical and robust starting point. It directly addresses the primary issue of silanol activity and represents a well-understood, reliable technology. While EPG or Hybrid columns are excellent problem-solvers, starting with a high-quality C18 provides a baseline performance that is often sufficient and easier to transfer between laboratories.

Comparison of Mobile Phase pH Strategies

Controlling the ionization state of both the analyte and the stationary phase via mobile phase pH is a powerful tool to improve peak shape.

| pH Strategy | Mechanism of Action | Pros | Cons | Recommendation |

| Low pH (pH 2.5 - 3.5) | Analyte's amines are fully protonated (R-NH2+). Residual silanols are also protonated (Si-OH), minimizing ionic interactions. | Excellent peak shape. High method robustness. | Potential for reduced retention of the polar analyte. | Primary Recommendation |

| Mid-Range pH (pH 4 - 7) | Analyte ionization state is changing, and silanols begin to deprotonate. | - | Inconsistent retention and poor peak shape are highly likely. This is the worst pH range for basic compounds. | Not Recommended |

| High pH (pH 9 - 11) | Analyte is in its neutral, free-base form (R-NH). Silanols are deprotonated (Si-O-). | Offers alternative selectivity. Can increase retention. | Requires a specialized pH-stable column (e.g., Hybrid). Buffers can be less stable. | Alternative Strategy |

Expert Rationale: A low-pH mobile phase is the most dependable strategy.[6] By operating at a pH at least two units below the analyte's pKa, we ensure it remains fully protonated, leading to consistent retention and excellent peak shape. A mobile phase containing 0.1% formic acid (pH ≈ 2.7) is an excellent and simple starting point.

Part 2: Addressing the Detection Challenge for a Non-Chromophoric Analyte

With a strategy for good peak shape in place, we must now address the challenge of detection. For a purity method, the limit of quantitation (LOQ) must be low enough to accurately measure impurities, often at the 0.05-0.10% level relative to the main component, as per ICH guidelines.

| Detection Method | Principle | Pros | Cons | Recommendation |

| Low Wavelength UV (200-215 nm) | Measures the "end absorbance" of C-N and C-C single bonds. | Simple, uses standard equipment. | Very low sensitivity. High background noise from solvents and additives. Not suitable for trace-level impurities. | Not Recommended for Validation |

| Pre-column Derivatization + UV | A chromophoric tag (e.g., dansyl chloride) is chemically attached to the analyte's amine groups before injection.[7] | Dramatically increases sensitivity with a standard UV detector. | Adds complexity and potential variability to the sample preparation workflow. Requires method development for the derivatization reaction itself. | Feasible, but complex |

| Charged Aerosol Detector (CAD) | The column eluent is nebulized, and analyte particles are charged and measured. Response is independent of optical properties. | Universal detection for any non-volatile analyte. Good sensitivity and uniform response for different impurities. Gradient compatible. | Non-linear response requires specific calibration curves. Requires a specialized detector. | Primary Recommendation |

| Mass Spectrometry (MS) | Detects ions based on their mass-to-charge ratio. | Extremely high sensitivity and specificity. Provides structural information for impurity identification. | Highest cost and complexity. Requires volatile mobile phase buffers (e.g., formic acid, ammonium formate). | Gold Standard |

Expert Rationale: For routine quality control, a Charged Aerosol Detector (CAD) offers the best balance of sensitivity, universality, and ease of use for this specific analyte. It directly overcomes the lack of a chromophore without requiring complex derivatization steps. For development and impurity identification, coupling the HPLC to a Mass Spectrometer (MS) is the most powerful approach, providing unequivocal identification of degradation products and unknown impurities.

Part 3: Experimental Protocols

Workflow for HPLC Method Development

The overall process follows a logical sequence from initial screening to final validation.

Caption: A systematic workflow for HPLC method development.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to develop a stability-indicating method, ensuring that any degradation products that form during the product's shelf-life can be separated from the active ingredient.[8][9]

Objective: To intentionally degrade N-ethyl-3-(piperidin-3-yl)propan-1-amine under various stress conditions to produce potential impurities.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of the analyte in 50:50 acetonitrile:water at approximately 1.0 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Before injection, neutralize with an equivalent amount of 0.1 M NaOH.

-